Product packaging for Cholestane-3,7,12,23-tetrol(Cat. No.:CAS No. 68832-44-0)

Cholestane-3,7,12,23-tetrol

Cat. No.: B1196394
CAS No.: 68832-44-0
M. Wt: 436.7 g/mol
InChI Key: VGCSSPQIZFVVCH-MYKQRDHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholestane-3,7,12,23-tetrol is a polyhydroxylated bile alcohol belonging to the class of organic compounds known as cholesterols and derivatives . It has the molecular formula C27H48O4 and a molecular weight of 436.67 g/mol . This specific tetrol isomer is characterized by hydroxyl groups at the 3α, 7α, 12α, and 23 positions of the cholestane skeleton . The stereochemical configuration at the C-23 carbon has been determined to be 23R . This compound is of significant interest in medical research, particularly in the study of inborn errors of bile acid synthesis. It has been identified as one of the bile alcohols excreted by patients with Cerebrotendinous Xanthomatosis (CTX), a rare genetic disorder . Its presence and role in such metabolic pathways make it a valuable reference standard for use in biochemical and metabolomic studies aimed at understanding lipid storage disorders and liver diseases . Researchers utilize this compound in analytical applications, including liquid chromatography-mass spectrometry (LC-MS), to identify and quantify metabolic biomarkers in biological samples such as urine and serum . This compound is provided for research purposes as a high-purity chemical standard. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H48O4 B1196394 Cholestane-3,7,12,23-tetrol CAS No. 68832-44-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68832-44-0

Molecular Formula

C27H48O4

Molecular Weight

436.7 g/mol

IUPAC Name

(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R,4R)-4-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol

InChI

InChI=1S/C27H48O4/c1-15(2)10-19(29)11-16(3)20-6-7-21-25-22(14-24(31)27(20,21)5)26(4)9-8-18(28)12-17(26)13-23(25)30/h15-25,28-31H,6-14H2,1-5H3/t16-,17+,18-,19-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1

InChI Key

VGCSSPQIZFVVCH-MYKQRDHBSA-N

SMILES

CC(C)CC(CC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C)O

Isomeric SMILES

C[C@H](C[C@@H](CC(C)C)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Canonical SMILES

CC(C)CC(CC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C)O

Synonyms

5 beta-cholestane-3 alpha, 7 alpha, 12 alpha, 23-tetrol
5 beta-cholestane-3,7,12,23-tetrol
cholestane-3,7,12,23-tetrol

Origin of Product

United States

Nomenclature, Structural Features, and Stereochemical Aspects of Cholestane 3,7,12,23 Tetrol

Systematic IUPAC Nomenclature of Cholestane-3,7,12,23-tetrol

The systematic name for a specific stereoisomer of this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is (3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R,4R)-4-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol . nih.gov This comprehensive name defines the absolute configuration of each chiral center within this particular isomer.

Core Cholestane (B1235564) Skeleton and Hydroxylation Positions

The fundamental structure of this compound is the cholestane skeleton. Cholestane is a 27-carbon steroid with a characteristic four-ring system, composed of three cyclohexane (B81311) rings (A, B, and C) and one cyclopentane (B165970) ring (D), along with an eight-carbon side chain attached to carbon 17. chemspider.comwikipedia.org The rings are lettered A, B, C, and D, and the carbon atoms are numbered in a conventional sequence. nih.gov

The defining features of this compound are the four hydroxyl (-OH) groups attached to this skeleton. These functional groups are located at positions 3, 7, 12, and 23. The hydroxyl groups on the steroid nucleus are at C-3 of the A-ring, C-7 of the B-ring, and C-12 of the C-ring. The fourth hydroxyl group is situated on the side chain at position C-23. The presence and spatial orientation of these polar hydroxyl groups on the nonpolar cholestane framework are critical to the molecule's chemical and biological properties.

Stereochemistry and Isomeric Forms of this compound

The cholestane skeleton contains multiple chiral centers, leading to a large number of possible stereoisomers. The stereochemistry of this compound is complex due to the numerous asymmetric carbon atoms in both the steroid nucleus and the side chain.

Absolute Configuration of Chiral Centers

The cholestane nucleus has several chiral centers, including at positions 5, 8, 9, 10, 13, 14, and 17. Additionally, the introduction of hydroxyl groups at C-3, C-7, and C-12, and a side chain with its own chiral centers at C-20 and C-23, further increases the stereochemical complexity.

The orientation of substituents on the steroid nucleus is often described using alpha (α) and beta (β) notation. Substituents that are on the same side of the ring system as the C-10 and C-13 methyl groups (pointing "up" in a standard representation) are designated as β, while those on the opposite side (pointing "down") are designated as α.

A common stereoisomer is the 5β-cholestane derivative, where the A and B rings are in a cis-fused configuration, giving the molecule a bent shape. ox.ac.uk For example, one known isomer is (3α,5β,7α,12α,23R)-Cholestane-3,7,12,23-tetrol. nih.gov The IUPAC name provided earlier corresponds to a specific set of R and S configurations at each chiral center. nih.gov

Below is a table detailing the chiral centers for a common isomer of this compound:

Chiral CenterTypical Configuration (α/β or R/S)Location
C-33α or 3βRing A
C-55α or 5βA/B Ring Junction
C-77α or 7βRing B
C-8B/C Ring Junction
C-9B/C Ring Junction
C-1010βA/B Ring Junction
C-1212α or 12βRing C
C-1313βC/D Ring Junction
C-1414αC/D Ring Junction
C-1717βD-Ring/Side Chain Junction
C-20R or SSide Chain
C-23R or SSide Chain

Diastereoisomeric and Enantiomeric Considerations

With numerous chiral centers, this compound can exist as a vast number of stereoisomers. These can be categorized as either enantiomers or diastereomers.

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. For a molecule to have an enantiomer, it must be chiral and not have a plane of symmetry. If one were to synthesize the enantiomer of the naturally occurring (3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R,4R)...] isomer, it would have the opposite configuration at every chiral center, i.e., (3S,5R,7S,8S,9R,10R,12R,13S,14R,17S)-17-[(2S,4S)...]. Enantiomers have identical physical properties except for the direction in which they rotate plane-polarized light. However, their interactions with other chiral molecules, such as biological receptors, can be significantly different. longdom.org

Conformational Analysis and its Implications for Biological Interactions

The side chain attached at C-17 has considerable conformational freedom due to rotation around its carbon-carbon single bonds. nih.gov However, certain conformations are energetically favored. The specific arrangement of the side chain, along with the spatial positioning of the hydroxyl group at C-23, is critical for molecular recognition by enzymes involved in bile acid metabolism. nih.gov

The orientation of the hydroxyl groups at positions 3, 7, and 12 on the steroid nucleus, and at position 23 on the side chain, creates a specific hydrophilic surface on an otherwise hydrophobic molecule. This amphipathic nature is key to the biological roles of related compounds like bile acids. The precise stereochemistry of these hydroxyl groups determines the spatial arrangement of hydrogen bond donors and acceptors, which in turn governs the specificity of interactions with biological receptors like the farnesoid X receptor (FXR). nih.govox.ac.uk Even minor changes in the stereochemistry can lead to significant differences in binding affinity and biological activity. nih.gov

Natural Occurrence and Biological Distribution of Cholestane 3,7,12,23 Tetrol

Identification in Specific Biological Sources and Organisms

(23R)-5β-Cholestane-3α,7α,12α,23-tetrol has been identified in several biological sources, particularly in mammals, and also detected in some non-mammalian marine species. nih.gov Its presence is often linked to the metabolism of cholesterol and the synthesis of cholic acid.

Cholestane-3,7,12,23-tetrol is found in various mammalian tissues and fluids, primarily as a metabolic intermediate in the bile acid synthesis pathway.

Liver: The liver is the primary site of bile acid synthesis from cholesterol. foodandnutritionresearch.netelsevier.es this compound is formed within liver cells as part of this complex multi-step process. nih.gov Specifically, studies have shown that the microsomal fraction of liver cells is involved in its formation. nih.govcloudfront.net In certain metabolic disorders like cerebrotendinous xanthomatosis (CTX), which involves a defect in the bile acid synthesis pathway, the levels of precursors like 5β-cholestane-3α,7α,12α-triol can increase significantly in the liver's microsomal fraction. jci.org In mice lacking the sterol 27-hydroxylase (Cyp27) gene, a model for CTX, hepatic levels of 25-hydroxylated bile alcohols, including 5β-cholestane-3α,7α,12α,25-tetrol, are significantly elevated. nih.gov

Bile: As an intermediate in bile acid synthesis, this compound is secreted into the bile. nih.gov In a patient with cerebrotendinous xanthomatosis, (23R)-5β-cholestane-3α,7α,12α,23-tetrol was identified among at least 18 different bile alcohols, which were mainly excreted as glucuronide conjugates. nih.gov

Urine: The compound and its conjugates are also excreted in urine. nih.govloinc.org The analysis of urinary bile alcohols, including (23R)-5β-cholestane-3α,7α,12α,23-tetrol, can be used in the diagnosis of conditions like cerebrotendinous xanthomatosis. nih.govloinc.org In patients with this condition, the profile of bile alcohols in urine differs from that in bile and feces. nih.gov Its glucuronide conjugate, cholestane-3,7,12,25-tetrol-3-glucuronide, has also been identified in urine. hmdb.caamegroups.cn

Serum: this compound and its related compounds can be detected in serum. hmdb.ca For instance, the major serum bile alcohol, 5β-cholestane-3α,7α,12α,25-tetrol, is thought to be a precursor to other forms found in urine. foodb.ca

SourceForm DetectedKey FindingsReferences
Liver(23R)-5β-Cholestane-3α,7α,12α,23-tetrolIntermediate in cholic acid synthesis; formed in the microsomal fraction. Levels are altered in CTX and Cyp27-/- mice. nih.govjci.orgnih.gov
Bile(23R)-5β-Cholestane-3α,7α,12α,23-tetrol (mainly as glucuronide conjugates)Excreted as a conjugate; profile is altered in CTX patients. nih.gov
Urine(23R)-5β-Cholestane-3α,7α,12α,23-tetrol; Cholestane-3,7,12,25-tetrol-3-glucuronideUsed as a diagnostic marker for CTX. Profile differs from bile and feces. nih.govloinc.orgloinc.orghmdb.caamegroups.cn
Serum5β-cholestane-3α,7α,12α,25-tetrolPrecursor to other bile alcohols found in urine. hmdb.cafoodb.ca

While most research focuses on mammals, related bile alcohols have been identified in various non-mammalian and marine organisms. For example, analysis of bile from the marine fish Kishinoella tonggol (Dawan) identified 5β-cholestane-3α,7α,12α,24ξ-tetrol as a contributor to its bile alcohol content. researchgate.net The occurrence of diverse sterols and bile alcohols is a common feature in marine life, including sponges and starfish, though the specific (23R) isomer of this compound is less commonly reported than other variants. researchgate.netmdpi.comdeepseadrilling.org

Intracellular and Subcellular Localization Studies

The biosynthesis of bile acids from cholesterol is a complex process involving enzymes located in multiple subcellular compartments, including the endoplasmic reticulum, mitochondria, cytosol, and peroxisomes. foodandnutritionresearch.netcocukmetabolizma.com

Studies on the biosynthesis of cholic acid have demonstrated that specific steps are localized to distinct organelles within the hepatocyte (liver cell). foodandnutritionresearch.netnih.gov The initial enzymes in the pathway are located at the endoplasmic reticulum. cocukmetabolizma.com Subsequent reactions occur in the mitochondria and cytosol. nih.govcocukmetabolizma.com Specifically, the conversion of 5β-cholestane-3α,7α,12α,25-tetrol to various pentols is catalyzed by the microsomal fraction, indicating its processing occurs at the endoplasmic reticulum. nih.govebi.ac.uk This is part of an alternative pathway for cholic acid synthesis that is catalyzed by microsomal and soluble enzymes, distinct from the classical pathway that involves mitochondrial hydroxylation at the C-26 position. nih.govcloudfront.net

Variations in this compound Levels Across Physiological States in Model Systems (e.g., developmental stages, diet-induced changes)

Levels of this compound and its metabolites can fluctuate based on physiological conditions, particularly those related to diet and metabolic state.

Diet-Induced Changes: In a study involving pigs fed a high-fat, high-cholesterol diet for 11 weeks, there was an observed increase in bile acid conjugates in the urine, including cholestane-3,7,12,25-tetrol-3-glucuronide. nih.gov This suggests that a diet rich in fats and cholesterol can lead to elevated levels of bile acid intermediates, reflecting an increased processing of lipids. nih.gov Another study on aging rats found that supplementation with Portulaca oleracea polysaccharides reduced serum levels of 5β-cholestane-3α,7α,12α,25-tetrol, linking dietary components to the modulation of this compound. frontiersin.org

Disease Models: In animal models of metabolic diseases, the levels of this compound are often altered. As mentioned, mice with a disrupted Cyp27 gene, a model for cerebrotendinous xanthomatosis (CTX), show significantly elevated hepatic concentrations of 25-hydroxylated bile alcohols, including 5β-cholestane-3α,7α,12α,25-tetrol, compared to wild-type mice. nih.gov This accumulation is a direct result of the enzymatic block in the primary bile acid synthesis pathway.

Gut Microbiota Influence: A study investigating the interplay between selenium supplementation and gut microbiota found that levels of 5-cholestane-3,7,12,23-tetrol were higher in antibiotic-treated mice supplemented with selenium. csic.es This highlights a potential role for the gut microbiome in influencing the levels of circulating bile acid intermediates.

Model SystemConditionObserved Change in Cholestane-tetrol LevelsReferences
PigsHigh-fat, high-cholesterol dietIncreased urinary cholestane-3,7,12,25-tetrol-3-glucuronide nih.gov
Aging RatsDietary polysaccharide supplementationReduced serum 5β-cholestane-3α,7α,12α,25-tetrol frontiersin.org
Mice (Cyp27-/-)Genetic model of Cerebrotendinous Xanthomatosis (CTX)Significantly elevated hepatic 5β-cholestane-3α,7α,12α,25-tetrol nih.gov
MiceAntibiotic treatment with selenium supplementationIncreased levels of 5-cholestane-3,7,12,23-tetrol csic.es

Biosynthesis and Enzymatic Transformations of Cholestane 3,7,12,23 Tetrol

Precursor Pathways Leading to Cholestane-3,7,12,23-tetrol

The formation of this compound originates from sterol precursors, with cholesterol being the primary substrate. The pathways involve several modification steps to the cholesterol molecule.

Cholesterol-derived Pathways (e.g., initial hydroxylation steps)

The journey from cholesterol to this compound begins with modifications to the steroid nucleus. annualreviews.org A key initial and rate-limiting step in the classic bile acid synthesis pathway is the 7α-hydroxylation of cholesterol, a reaction catalyzed by the microsomal enzyme cholesterol 7α-hydroxylase (CYP7A1). annualreviews.orgki.sediva-portal.org This step commits cholesterol to the bile acid pathway. annualreviews.org Following this, a series of reactions, including oxidation of the 3-hydroxyl group and isomerization of the double bond, leads to the formation of 7α-hydroxy-4-cholesten-3-one. annualreviews.org Subsequent 12α-hydroxylation yields 7α,12α-dihydroxy-4-cholesten-3-one. annualreviews.org The reduction of the double bond and the 3-keto group results in the formation of 5β-cholestane-3α,7α,12α-triol, a key intermediate. annualreviews.org

This triol serves as a substrate for further hydroxylations on the side chain. An alternative pathway for the degradation of the side chain of 5β-cholestane-3α,7α,12α-triol involves an initial 25-hydroxylation to form 5β-cholestane-3α,7α,12α,25-tetrol. annualreviews.org This reaction is catalyzed by a microsomal enzyme system. annualreviews.org Subsequent hydroxylations, including at the C-23 position, can then lead to the formation of this compound. researchgate.netresearchgate.net The existence of a 25-hydroxylation pathway in the biosynthesis of cholic acid has been demonstrated in humans and rats. nih.gov

Alternative Sterol Precursor Pathways

While cholesterol is the primary precursor, the enzymatic machinery involved in bile acid synthesis can act on other sterols. For instance, the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) can hydroxylate cholestanol (B8816890), a saturated analog of cholesterol. ki.se The efficiency of CYP27A1 is generally higher for more polar substrates. ki.senih.gov For example, 7α-hydroxycholesterol is a more efficient substrate for 27-hydroxylation than cholesterol itself. ki.se This suggests that various hydroxylated sterol intermediates could potentially enter the pathway leading to polyhydroxylated cholestanes. However, specific pathways starting from sterols other than cholesterol that directly lead to this compound are not as well-defined.

Key Enzymatic Steps in this compound Formation

The formation of this compound is dependent on the action of several key enzymes that introduce hydroxyl groups and modify functional groups on the cholestane (B1235564) skeleton.

Characterization of Specific Hydroxylase Activities (e.g., Cytochrome P450 enzymes such as CYP27A1, CYP3A)

Cytochrome P450 (CYP) enzymes play a crucial role in the hydroxylation of sterols.

CYP27A1: This mitochondrial enzyme, also known as sterol 27-hydroxylase, is a key player in the "acidic" pathway of bile acid synthesis, initiating the process by hydroxylating the sterol side chain. ki.seresearchgate.net It catalyzes the hydroxylation of cholesterol at position 27. ki.se CYP27A1 exhibits broad substrate specificity and its activity increases with the polarity of the substrate. ki.senih.gov While its primary role is 27-hydroxylation, its involvement in the formation of other hydroxylated intermediates cannot be entirely ruled out due to its catalytic versatility. nih.govacs.org Deficiency in CYP27A1 leads to cerebrotendinous xanthomatosis (CTX), a condition characterized by the accumulation of bile alcohols and cholestanol. nih.gov

CYP3A: The CYP3A subfamily of enzymes, particularly CYP3A4 in humans, is known for its broad substrate specificity, metabolizing a wide range of compounds, including steroids and bile acids. nih.govmdpi.com Research has identified CYP3A4 as the major enzyme responsible for the 25-hydroxylation of 5β-cholestane-3α,7α,12α-triol in human liver microsomes. nih.gov This reaction is a key step in an alternative pathway for cholic acid biosynthesis. nih.gov Studies have shown a strong correlation between CYP3A levels and the formation of 25-hydroxylated 5β-cholestane-3α,7α,12α-triol. nih.gov Furthermore, CYP3A4 can also catalyze the 23- and 24-hydroxylation of this substrate, albeit to a lesser extent. nih.gov In mice, CYP3A enzymes are also responsible for the microsomal 25-hydroxylation of 5β-cholestane-3α,7α,12α-triol and subsequent hydroxylations of the resulting 25-tetrol at positions 23R, 24S, and 27. researchgate.net

The following table summarizes the key cytochrome P450 enzymes and their roles in the biosynthesis of this compound precursors.

EnzymeLocationSubstrate(s)Product(s)Role in Pathway
CYP7A1 MicrosomalCholesterol7α-hydroxycholesterolRate-limiting step in the classic bile acid pathway. ki.sediva-portal.org
CYP27A1 MitochondrialCholesterol, 5β-cholestane-3α,7α,12α-triol27-hydroxycholesterol, 5β-cholestane-3α,7α,12α,27-tetrolInitiates the "acidic" pathway of bile acid synthesis. ki.seuniprot.orghmdb.ca
CYP3A4 Microsomal5β-cholestane-3α,7α,12α-triol5β-cholestane-3α,7α,12α,25-tetrolMajor enzyme for 25-hydroxylation in an alternative bile acid pathway. nih.gov
CYP3A (mouse) Microsomal5β-cholestane-3α,7α,12α,25-tetrol5β-cholestane-3α,7α,12α,23R,25-pentolCatalyzes further hydroxylation of the 25-tetrol intermediate. researchgate.net

Aldehyde Reductases and Dehydrogenases Involved

Following the initial hydroxylations, further modifications are carried out by reductases and dehydrogenases.

Aldo-Keto Reductases (AKRs): This superfamily of enzymes includes several members involved in steroid metabolism. oup.com AKR1D1, also known as steroid 5β-reductase, is essential for bile acid synthesis. oup.comresearchgate.net It catalyzes the reduction of the Δ4-3-ketone in the A ring of steroid precursors, leading to the formation of 5β-dihydrosteroids. oup.com This step is crucial for creating the characteristic cis-A/B ring fusion of the major human bile acids. explorationpub.com Another member, AKR1C4 (also known as 3α-hydroxysteroid dehydrogenase), reduces the 3-oxo group to a 3α-hydroxyl group. explorationpub.com

Dehydrogenases: Following the initial hydroxylation of the side chain by CYP27A1 to a C27 alcohol, subsequent oxidation to an aldehyde and then a carboxylic acid is carried out. annualreviews.org While initially thought to involve separate dehydrogenases, studies suggest that CYP27A1 itself may perform all three steps. annualreviews.org In other parts of the pathway, cytosolic alcohol and aldehyde dehydrogenases are involved in the oxidation of hydroxyl groups to form keto or acid functionalities. gallmet.hu For example, the conversion of the 26-hydroxyl group of 5β-cholestane-3α,7α,12α,26-tetrol to an aldehyde is catalyzed by a dehydrogenase. nih.gov

This table outlines the functions of key reductases and dehydrogenases in the pathway.

Enzyme FamilySpecific Enzyme(s)FunctionStep in Pathway
Aldo-Keto Reductases AKR1D1 (5β-reductase)Reduces the Δ4 double bond in the steroid A-ring.Formation of the 5β-cholestane nucleus. oup.comexplorationpub.com
AKR1C4 (3α-HSD)Reduces the 3-keto group to a 3α-hydroxyl group.Final modification of the A-ring. explorationpub.com
Dehydrogenases Alcohol/Aldehyde DehydrogenasesOxidation of hydroxyl groups on the side chain.Conversion of hydroxylated intermediates to aldehydes and carboxylic acids. gallmet.hunih.gov

Gene Expression and Regulation of Biosynthetic Enzymes

The expression of the enzymes involved in this compound biosynthesis is tightly regulated to maintain cholesterol and bile acid homeostasis.

The expression of CYP7A1, the rate-limiting enzyme in the classic pathway, is regulated by a negative feedback mechanism mediated by bile acids through the farnesoid X receptor (FXR). diva-portal.orgresearchgate.net Hormones such as glucocorticoids and thyroxine can also influence CYP7A1 levels. diva-portal.org

The expression of CYP3A enzymes can be induced by various compounds. For instance, in mice, CYP3A is markedly upregulated in the absence of CYP27A1. nih.gov Cholesterol feeding has also been shown to up-regulate the activities of enzymes in the 25-hydroxylation pathway. researchgate.net

The regulation of these biosynthetic enzymes is complex and involves a network of nuclear receptors and transcription factors that respond to the levels of cholesterol, bile acids, and other signaling molecules. researchgate.netnih.gov This intricate regulatory system ensures that the production of bile acids and their intermediates, including this compound, is appropriately controlled to meet physiological demands.

Metabolic Fate and Catabolism of this compound

The metabolic journey of this compound does not conclude with its formation. It serves as a substrate for a variety of enzymatic reactions that further modify its structure, preparing it for its ultimate fate in the body. These transformations primarily involve additional hydroxylation or oxidation reactions, as well as conjugation to enhance water solubility for excretion.

Following its synthesis, this compound can undergo further enzymatic modifications. One notable transformation is its conversion to a pentahydroxy bile alcohol, specifically 5β-cholestane-3α,7α,12α,23ξ,25-pentol. researchgate.net The structure of this pentol has been determined through various spectrometric methods. researchgate.net This conversion highlights a metabolic pathway where the tetrol is further hydroxylated.

In certain pathological conditions, such as cerebrotendinous xanthomatosis (CTX), a rare inherited lipid storage disease, a variety of bile alcohols accumulate in bile and feces. researchgate.netresearchgate.net Among these is 5β-cholestane-3α,7α,12α,23-tetrol. researchgate.netcloudfront.net The presence of this and other related bile alcohols, including the pentol 5β-cholestane-3α,7α,12α,24α,25-pentol, in individuals with CTX suggests the existence of a bile acid synthesis pathway involving 25-hydroxylated intermediates. researchgate.net

The enzymes responsible for these subsequent hydroxylation steps are part of the cytochrome P450 family. For instance, microsomal 5β-cholestane-3α,7α,12α,25-tetrol 23R-, 24R-, and 24S-hydroxylase activities have been identified. researchgate.net In mouse models, it has been demonstrated that these hydroxylations are primarily catalyzed by CYP3A. researchgate.net

The following table summarizes the key hydroxylation products of this compound and related compounds.

PrecursorProductEnzyme FamilySignificance
5β-cholestane-3α,7α,12α,23-tetrol5β-cholestane-3α,7α,12α,23ξ,25-pentolCytochrome P450Further step in bile acid synthesis pathway. researchgate.net
5β-cholestane-3α,7α,12α,25-tetrol5β-cholestane-3α,7α,12α,23R,25-pentolCYP3AAlternative pathway in bile acid metabolism. researchgate.net
5β-cholestane-3α,7α,12α,25-tetrol5β-cholestane-3α,7α,12α,24R,25-pentolCYP3AAlternative pathway in bile acid metabolism. researchgate.net
5β-cholestane-3α,7α,12α,25-tetrol5β-cholestane-3α,7α,12α,24S,25-pentolCYP3AAlternative pathway in bile acid metabolism. researchgate.net

To facilitate their elimination from the body, bile alcohols like this compound and its derivatives undergo conjugation reactions, which significantly increase their water solubility. The primary conjugation pathways are glucuronidation and sulfation.

Glucuronidation involves the attachment of glucuronic acid to the bile alcohol molecule. This process is catalyzed by UDP-glucuronosyltransferases (UGTs) in the liver. The resulting glucuronide conjugate is much more water-soluble than the original compound and can be readily excreted. For instance, cholestane-3,7,12,25-tetrol-3-glucuronide is a known human metabolite formed in the liver. hmdb.camdpi.com This glucuronide is then excreted by the kidneys. hmdb.ca In certain experimental models, an increased abundance of cholestane-3,7,12,25-tetrol-3-glucuronide in the intestinal lumen has been observed to promote the digestion and absorption of intestinal fat. mdpi.com

Sulfation is another important conjugation pathway for bile alcohols. This reaction is catalyzed by sulfotransferases (SULTs) and involves the transfer of a sulfonate group to the bile alcohol. Similar to glucuronidation, sulfation increases the water solubility of the molecule, aiding in its excretion.

The table below details the observed conjugation products of related cholestane tetrols.

PrecursorConjugatePathwaySignificance
Cholestane-3,7,12,25-tetrolCholestane-3,7,12,25-tetrol-3-glucuronideGlucuronidationEnhances water solubility for renal excretion and aids in fat absorption. hmdb.camdpi.com

Following conjugation, the water-soluble derivatives of this compound are eliminated from the body through various excretion routes, primarily via bile and urine. In individuals with cerebrotendinous xanthomatosis, glucuronides of 25-hydroxylated bile alcohols are found in bile, blood, and urine. hmdb.ca The excretion of these compounds highlights the importance of the conjugation pathways in their clearance.

In animal studies, the conjugated forms of cholestane tetrols have been identified in excretions. For example, cholestane-3,7,12,25-tetrol-3-glucuronide is excreted by the kidneys. hmdb.ca The fecal excretion of bile alcohols, including 5β-cholestane-3α,7α,12α,25-tetrol and 5β-cholestane-3α,7α,12α,23ξ-tetrol, has been documented in patients with CTX. cloudfront.net

Regulatory Mechanisms of this compound Biosynthesis and Metabolism

The intricate pathways of this compound biosynthesis and metabolism are tightly controlled by a complex network of regulatory mechanisms. This ensures that the production and breakdown of this and other bile acid precursors are balanced to meet physiological demands while preventing the accumulation of potentially toxic intermediates. The primary modes of regulation include transcriptional control by nuclear receptors and feedback inhibition.

Nuclear receptors are a class of proteins that, upon binding to specific ligands, act as transcription factors to regulate gene expression. Several nuclear receptors play crucial roles in controlling the enzymes involved in bile acid synthesis, including the pathways leading to this compound.

Farnesoid X Receptor (FXR): FXR is a key regulator of bile acid homeostasis. pharmacompass.comnih.gov It is activated by bile acids, such as cholic acid and chenodeoxycholic acid. nih.govgallmet.hu Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences in the regulatory regions of target genes. nih.gov This can lead to the repression of genes involved in bile acid synthesis, such as cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic pathway. gallmet.huresearchgate.net Intermediates in bile acid synthesis can also activate FXR. researchgate.net

Liver X Receptor (LXR): LXR is activated by oxysterols, which are oxidized derivatives of cholesterol. gallmet.hu When activated, LXR also forms a heterodimer with RXR and induces the expression of genes that promote cholesterol catabolism and reverse cholesterol transport. gallmet.hu LXR can induce the expression of CYP7A1, thereby increasing bile acid synthesis. gallmet.hu

Pregnane (B1235032) X Receptor (PXR): PXR is a broad-specificity nuclear receptor that recognizes a wide variety of xenobiotics and endogenous compounds. pnas.org It plays a significant role in the detoxification and clearance of these substances by inducing the expression of drug-metabolizing enzymes and transporters, such as CYP3A4. mdpi.com Notably, the cholesterol metabolite 5β-cholestane-3α,7α,12α-triol, a precursor in the pathway, is an endogenous CYP3A substrate and a potent PXR agonist in mice. pnas.org This creates a feed-forward loop where the accumulation of this intermediate can induce its own metabolism via CYP3A. pnas.org PXR activation has also been shown to repress CYP7A1 expression, providing another layer of control over bile acid synthesis. mdpi.com

The following table summarizes the roles of these nuclear receptors in regulating the biosynthesis and metabolism of this compound and its precursors.

Nuclear ReceptorActivating LigandsKey Target GenesOverall Effect on Bile Acid Synthesis
FXR Bile acids, bile acid intermediatesCYP7A1 (repression)Negative feedback regulation. gallmet.huresearchgate.net
LXR OxysterolsCYP7A1 (induction)Feed-forward regulation, promotes cholesterol catabolism. gallmet.hu
PXR Xenobiotics, 5β-cholestane-3α,7α,12α-triolCYP3A4 (induction), CYP7A1 (repression)Induces clearance of intermediates, represses synthesis. pnas.orgmdpi.com

Feedback inhibition is a fundamental regulatory principle in metabolic pathways, and bile acid synthesis is no exception. The end products of the bile acid synthesis pathway, primarily cholic acid and chenodeoxycholic acid, exert negative feedback control on the rate-limiting enzymes of their own production. nih.gov

This feedback regulation is primarily mediated by the nuclear receptor FXR. hmdb.caresearchgate.net When the concentration of bile acids in the liver increases, they bind to and activate FXR. researchgate.net Activated FXR then initiates a transcriptional cascade that ultimately leads to the repression of the CYP7A1 gene, which encodes the enzyme cholesterol 7α-hydroxylase. gallmet.hu This reduction in CYP7A1 activity slows down the entire bile acid synthesis pathway, thus preventing the overproduction of bile acids.

Furthermore, intermediates in the bile acid synthesis pathway can also participate in this regulatory loop. For example, some intermediates have been shown to activate FXR, contributing to the feedback inhibition. researchgate.net This multi-layered feedback system ensures a fine-tuned control over the biosynthesis of bile acids, including the formation of this compound.

Post-translational Modifications of Enzymes in the Biosynthesis of this compound

The biosynthesis of this compound, a C27 bile alcohol, is an intricate process derived from cholesterol within the liver. This pathway involves a series of enzymatic transformations, primarily catalyzed by members of the cytochrome P450 (CYP) superfamily. d-nb.info The activity and expression of these crucial enzymes are finely regulated not only at the transcriptional level but also through post-translational modifications (PTMs). These modifications are critical for modulating enzyme function, stability, and interaction with other proteins, thereby ensuring homeostatic control over bile acid synthesis.

The formation of this compound is a branch of the alternative pathway of bile acid synthesis. The central precursor molecule, 5β-cholestane-3α,7α,12α-triol, undergoes a series of hydroxylation reactions on its side chain to produce various bile alcohols. researchgate.nethmdb.ca The introduction of a hydroxyl group at the C-23 position is a key step in forming this compound. This reaction is part of a broader network of hydroxylations that can occur at positions C-23, C-24, C-25, and C-27, leading to a variety of polyhydroxylated bile alcohols. researchgate.net

The regulation of the enzymes catalyzing these steps is complex. While direct PTM data for the specific enzyme responsible for 23-hydroxylation of 5β-cholestane-3α,7α,12α,25-tetrol is limited, the regulatory mechanisms for closely related and upstream enzymes in the bile acid synthesis pathway provide significant insight. These mechanisms include phosphorylation, ubiquitination, SUMOylation, and acetylation, which often target the enzymes themselves or the nuclear receptors that control their gene expression.

Key Enzymes and Their Regulation by PTMs

Several key enzymes and regulatory proteins in the bile acid synthesis pathway are known to be subject to post-translational modifications.

Cytochrome P450 Enzymes (CYPs): The CYP family is central to bile acid synthesis. d-nb.info For instance, CYP3A4, a related enzyme, is predicted to be significantly regulated by PTMs. It possesses at least three phosphorylation sites, which may be linked to its ubiquitination and subsequent degradation. d-nb.info This provides a model for how other CYPs involved in bile alcohol synthesis might be regulated.

Farnesoid X Receptor (FXR): FXR is a nuclear receptor that plays a pivotal role in the negative feedback regulation of bile acid synthesis by controlling the expression of key enzymes like CYP7A1 and CYP8B1. elsevier.esresearchgate.net The transcriptional activity of FXR is itself modulated by several PTMs:

SUMOylation: FXR can be modified by SUMO1 on key residues (K122 and K275), which reduces its ability to act as a transcriptional activator. royalsocietypublishing.org This modification can decrease the recruitment of the FXR/RXRα heterodimer to the promoter regions of its target genes. royalsocietypublishing.org

Acetylation and Phosphorylation: FXR is also subject to acetylation and phosphorylation, which can selectively increase or decrease the transcription of certain target genes, adding another layer of regulatory complexity. researchgate.net

Small Heterodimer Partner (SHP): SHP is another crucial orphan nuclear receptor that inhibits the expression of bile acid synthesis enzymes. In response to high bile acid levels, SHP can be modified by SUMO2, which facilitates its transport into the nucleus and its interaction with repressive histone-modifying enzymes to inhibit the transcription of genes involved in bile acid synthesis. royalsocietypublishing.org

Bile Acid-CoA:Amino Acid N-Acyltransferase (BAT): This enzyme is involved in the final step of bile acid conjugation. Research has proposed investigating how BAT is affected by PTMs, particularly modifications to its cysteine sulfhydryl groups (Cys-235 and Cys-372) by reactive oxygen and nitrogen species, which can be generated during inflammatory liver conditions. grantome.com

Interactive Data Table: Key Proteins and PTMs in Bile Acid Synthesis

ProteinRole in PathwayKnown/Predicted Post-Translational ModificationConsequence of Modification
CYP3A4 Cytochrome P450 enzyme involved in hydroxylationPhosphorylation, UbiquitinationMay regulate enzyme activity and protein stability. d-nb.info
FXR Nuclear receptor, key regulator of BA synthesisSUMOylation, Acetylation, PhosphorylationModulates DNA binding and transcriptional activity, leading to feedback inhibition of bile acid synthesis. researchgate.netroyalsocietypublishing.org
SHP Orphan nuclear receptor, inhibitor of BA synthesisSUMOylation (by SUMO2)Facilitates nuclear transport and interaction with repressive enzymes to inhibit gene transcription. royalsocietypublishing.org
BAT Enzyme for bile acid conjugationOxidation of Cysteine ResiduesPotential alteration of enzyme activity in inflammatory conditions. grantome.com

Biological Roles and Molecular Mechanisms of Cholestane 3,7,12,23 Tetrol

Cholestane-3,7,12,23-tetrol as a Signaling Molecule (Oxysterol function)

Oxysterols, including this compound, are recognized as important signaling molecules that can modulate cellular activities. d-nb.infocore.ac.uk These molecules can act as ligands for various receptors, thereby initiating signaling cascades that lead to changes in cellular behavior. researchgate.netsemanticscholar.orgcore.ac.ukmdpi.combiorxiv.orgfrontiersin.org

This compound has been shown to interact with specific receptors, including nuclear receptors and G protein-coupled receptors (GPCRs). One such receptor is the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. researchgate.net Studies have demonstrated that certain bile alcohols, which are structurally related to this compound, can function as ligands for TGR5. nih.gov The activation of TGR5 by these ligands can lead to an increase in cyclic AMP (cAMP) levels, which in turn modulates various cellular processes. nih.govjst.go.jp

Specifically, research has highlighted the agonist activity of different stereoisomers of 5β-cholestane-3α,7α,12α,23-tetrol on TGR5. nih.gov The (23R)-isomer of this compound exhibited minimal TGR5 agonist activity, while other related bile alcohols showed potent activation. nih.gov This suggests that the specific stereochemistry of the hydroxyl group at the C-23 position is crucial for its interaction with the TGR5 receptor.

Another nuclear receptor that may be influenced by this compound is the pregnane (B1235032) X receptor (PXR). While the direct interaction of this compound with PXR is less characterized, a related compound, 5β-cholestane-3α,7α,12α,25-tetrol, has been shown to be a less effective activator of PXR compared to its precursor, 5β-cholestane-3α,7α,12α-triol. pnas.orgpnas.org This indicates that the presence and position of hydroxyl groups on the cholestane (B1235564) scaffold are critical determinants of receptor activation.

Table 1: Interaction of this compound and Related Compounds with Receptors

Compound Receptor Interaction Type Cellular Model Reference
(23R)-5β-cholestane-3α,7α,12α,23-tetrol TGR5 (GPBAR1) Minimal Agonist Activity HEK293T cells nih.gov
5β-cholestane-3α,7α,12α,25-tetrol PXR Weak Agonist In vitro ligand displacement assay pnas.orgpnas.org

The activation of receptors like TGR5 by ligands such as this compound can trigger downstream signaling pathways that ultimately lead to changes in gene expression and cellular responses. researchgate.netsemanticscholar.org For instance, the activation of TGR5 is known to increase intracellular cAMP levels. nih.gov This elevation in cAMP can then activate protein kinase A (PKA), which in turn can phosphorylate various transcription factors and other proteins, leading to the modulation of gene expression.

While direct studies on the specific genes regulated by this compound are limited, the known functions of its target receptors provide insights into its potential effects. TGR5 activation has been linked to the regulation of genes involved in energy expenditure and inflammation. researchgate.net Therefore, it is plausible that this compound, by acting on TGR5, could influence the expression of genes related to these processes.

Influence on Cellular Processes in In Vitro and Animal Model Systems

This compound and its related compounds have been implicated in various cellular processes, including membrane dynamics, cell growth, differentiation, apoptosis, and inflammation. researchgate.netsemanticscholar.orgcore.ac.ukhmdb.cajci.orgbiorxiv.orgfrontiersin.orgmdpi.comnih.govbiorxiv.org

As a cholesterol derivative, this compound may influence the properties of cellular membranes. Cholesterol is a key component of lipid rafts, which are specialized membrane microdomains that play a crucial role in signal transduction. biorxiv.orgfrontiersin.orgmdpi.combiorxiv.org The incorporation of oxysterols like this compound into membranes could potentially alter the structure and function of these lipid rafts.

While direct evidence for the effect of this compound on lipid raft modulation is not extensively documented, the known role of cholesterol in forming and stabilizing these domains suggests that its oxidized derivatives could have a significant impact. biorxiv.orgfrontiersin.org Alterations in lipid raft composition can affect the localization and activity of various membrane-associated proteins, thereby influencing a wide range of cellular signaling events. nih.gov

Oxysterols are known to have diverse effects on cell growth, differentiation, and apoptosis. mdpi.comscienceopen.com Some oxysterols have been shown to promote cell death in various cell lines, including cancer cells. scienceopen.com For instance, a study on early-weaning rabbits indicated that a related compound, cholestane-3,7,12,25-tetrol-3-glucuronide, was associated with the bile secretion pathway, which can influence cell processes. mdpi.com Another study found that a decrease in sphingosine, which is involved in the apoptosis pathway, led to reduced DNA fragmentation and apoptosis. mdpi.com

While specific studies on the direct effects of this compound on these processes are limited, the general activities of oxysterols suggest that it could play a role in regulating cell fate decisions. The activation of receptors like TGR5 by this compound could also contribute to these effects, as TGR5 signaling has been implicated in cell proliferation and survival in certain contexts. researchgate.net

A significant biological role of this compound and related oxysterols is their involvement in the regulation of inflammatory responses. semanticscholar.orgcore.ac.ukjci.org TGR5, a receptor for certain bile alcohols, is increasingly recognized for its anti-inflammatory actions. researchgate.net Activation of TGR5 can lead to the inhibition of pro-inflammatory cytokine production in macrophages and a decrease in the expression of adhesion molecules in endothelial cells. researchgate.net

Given that some isomers of this compound can act as TGR5 ligands, this compound may contribute to the modulation of inflammatory processes. nih.gov This is supported by findings that link other bile alcohols and acids to immunomodulatory functions through TGR5 activation. researchgate.net The potential anti-inflammatory effects of this compound could have implications for various inflammatory conditions.

Table 2: Summary of Biological Roles of this compound and Related Compounds

Biological Process Effect Receptor/Mechanism Model System Reference
Signaling Agonist activity TGR5 (GPBAR1) HEK293T cells nih.gov
Inflammation Potential anti-inflammatory effects TGR5 activation Macrophages, endothelial cells (inferred) researchgate.net
Apoptosis Indirectly implicated through related compounds Apoptosis pathway modulation Early-weaning rabbits (related compound) mdpi.com

Role in Intermediary Metabolism in Experimental Models

This compound and its isomers are significant intermediates in the complex network of lipid metabolism. Their roles are primarily understood through their position in the biosynthetic pathways of bile acids, which are crucial for the digestion of fats and the regulation of cholesterol levels.

Impact on Cholesterol Homeostasis and Transport

This compound is intrinsically linked to cholesterol homeostasis, primarily through its role as an intermediate in the bile acid synthesis pathway, which represents the principal route for cholesterol catabolism and elimination from the body. researchgate.net The conversion of cholesterol into bile acids is a critical, tightly regulated process for maintaining whole-body sterol balance. researchgate.netkarger.com Oxysterols, the class of molecules to which cholestane tetrols belong, are recognized as key regulators of cholesterol homeostasis. physiology.org

The clinical significance of these intermediates is highlighted in genetic disorders such as cerebrotendinous xanthomatosis (CTX). mdpi.com CTX is a rare lipid storage disease caused by mutations in the CYP27A1 gene, which encodes the enzyme sterol 27-hydroxylase. mdpi.com This enzymatic defect disrupts the normal bile acid synthesis pathway, leading to the accumulation of cholesterol and its metabolites, particularly cholestanol (B8816890), in various tissues. mdpi.comnih.gov In patients with CTX, bile acid precursors, including 5β-cholestane-3α,7α,12α,23-tetrol and the related 5β-cholestane-3α,7α,12α,25-tetrol, accumulate in plasma, bile, and urine. karger.comcloudfront.net This accumulation underscores the pathway's importance; a disruption leads to a systemic failure in cholesterol processing and transport. karger.com The body's inability to efficiently convert these intermediates into mature bile acids directly impacts cholesterol elimination, demonstrating the integral role of this compound in maintaining cholesterol balance. researchgate.net

Regulation of Bile Acid Synthesis and Secretion

This compound is a key intermediate in an alternative pathway for bile acid synthesis. karger.com The synthesis of primary bile acids—cholic acid and chenodeoxycholic acid—can proceed through several routes involving enzymes located in different subcellular compartments. explorationpub.com One such route, the 25-hydroxylation pathway, involves the formation of 5β-cholestane-3α,7α,12α,25-tetrol from its precursor, 5β-cholestane-3α,7α,12α-triol, a reaction catalyzed by the microsomal enzyme CYP3A4. explorationpub.comnih.gov This tetrol is further metabolized in subsequent steps to form cholic acid. explorationpub.comresearchgate.net

The regulation of this pathway is complex and involves several nuclear receptors and signaling molecules. Bile acid intermediates, including cholestane tetrols, can act as signaling molecules themselves. For instance, 5β-cholestane-3α,7α,12α,25-tetrol has been shown to activate the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5). caymanchem.com TGR5 activation is involved in modulating energy expenditure. researchgate.net Furthermore, certain bile acid precursors can activate the farnesoid X receptor (FXR), a nuclear receptor that plays a central role in the negative feedback regulation of bile acid synthesis by repressing the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic pathway. researchgate.nethmdb.ca

In the context of CTX, the deficiency of sterol 27-hydroxylase (CYP27A1) leads to a buildup of intermediates like 5β-cholestane-3α,7α,12α,25-tetrol. nih.govhmdb.ca This accumulation highlights the critical role of specific enzymes in the orderly progression of the synthesis pathway. researchgate.net The excretion of these bile alcohols, often as glucuronide conjugates in urine, reflects an alternative metabolic processing route when the primary pathway is impaired. hmdb.caloinc.org

Receptor/EnzymeFunction in Bile Acid MetabolismReported Effect Involving Cholestane Tetrols or Precursors
CYP27A1 (Sterol 27-hydroxylase)Catalyzes oxidation of the cholesterol side chain, a key step in bile acid synthesis. nih.govDeficiency in CTX leads to the accumulation of cholestane tetrol intermediates. nih.govhmdb.ca
CYP3A4Catalyzes the 25-hydroxylation of 5β-cholestane-3α,7α,12α-triol to form 5β-cholestane-3α,7α,12α,25-tetrol. explorationpub.comnih.govA key enzyme in an alternative pathway for cholic acid synthesis. explorationpub.com
FXR (Farnesoid X Receptor)A nuclear receptor that mediates feedback inhibition of bile acid synthesis. researchgate.nethmdb.caActivated by certain bile acids and their precursors, leading to the repression of CYP7A1 expression. hmdb.ca
TGR5 (GPBAR1)A G protein-coupled receptor activated by bile acids, involved in energy homeostasis. caymanchem.comresearchgate.net5β-cholestane-3α,7α,12α,25-tetrol can induce activation of TGR5. caymanchem.com

Interaction with Other Lipid Metabolites and Pathways

The role of this compound extends beyond the direct line of bile acid synthesis, influencing other interconnected lipid metabolic pathways. Its accumulation, as seen in metabolic disorders, can lead to a shunting of precursors into alternative routes. In CTX, the blockage of the bile acid synthesis pathway results in a significant upregulation of the cholestanol pathway, leading to the toxic accumulation of this metabolite. mdpi.com This demonstrates a direct metabolic crossover, where a defect in one pathway forces precursors into another, with pathological consequences.

Furthermore, the activation of nuclear receptors by bile acid intermediates has broader implications for lipid metabolism. The activation of receptors like LXR, FXR, and TGR5 by various oxysterols and bile acid precursors influences not only cholesterol and bile acid levels but also fatty acid and triglyceride metabolism. researchgate.netgallmet.hu For example, TGR5 is known to be involved in the formation of adipose tissue. researchgate.net Related cholestane metabolites have been found to be involved in pathways such as linoleic acid metabolism. researchgate.net The glucuronidated form of a related compound, cholestane-3,7,12,25-tetrol-3-glucuronide, is associated with lipid transport and fatty acid metabolism. foodb.camdpi.com These interactions highlight that cholestane tetrols are not merely passive intermediates but can be active participants in the broader regulation of lipid homeostasis.

Ecological and Evolutionary Significance (e.g., specific roles in non-mammalian species)

The structure of bile salts varies significantly across different vertebrate classes, reflecting an evolutionary adaptation of lipid metabolism. This compound belongs to the C27 bile alcohols, which are considered a more ancient or "primitive" form of bile salt compared to the C24 bile acids predominantly found in birds and mammals. researchgate.netoup.com

In the evolutionary history of vertebrates, bile salts have transitioned from C27 bile alcohol sulfates in early fish and some amphibians to C27 bile acids in reptiles and finally to C24 bile acids in most modern mammals and birds. oup.comsemanticscholar.org C27 bile alcohols, such as various cholestane tetrols and pentols, serve as the end products of cholesterol catabolism in many non-mammalian species. researchgate.netsemanticscholar.org For example, the bile of the carp, a cyprinid fish, contains 5α-cyprinol sulfate (B86663), a C27 bile alcohol, and a minor component identified as likely being 5α-cholestane-3α,7α,12α,26-tetrol sulfate. holzidoc.ch Similarly, C27 bile acids and alcohols have been identified in amphibians, lizards, and turtles. semanticscholar.org

The hydroxylation at the C-23 position is also an evolutionarily relevant feature. While C27 bile alcohols are common in fish and amphibians, C24 bile acids that are hydroxylated at the C-23 position have been identified in birds and marine mammals. semanticscholar.org This suggests that the enzymatic machinery to modify this position on the steroid side chain has been conserved and adapted throughout evolution. The presence of C27 bile alcohols like this compound as functional end-products in certain species, and as metabolic intermediates in others, provides a clear example of the evolutionary trajectory of cholesterol metabolism. researchgate.net

Vertebrate ClassPredominant Bile Salt TypeExample Compound
Early Fish (e.g., Cypriniforms)C27 Bile Alcohol Sulfates5α-Cyprinol sulfate, 5α-cholestane-3α,7α,12α,26-tetrol sulfate oup.comholzidoc.ch
AmphibiansC27 Bile Alcohols and C27 Bile AcidsC27 bile alcohols hydroxylated at C-26 or C-24 oup.comsemanticscholar.org
ReptilesC27 Bile Acids-
Birds & MammalsC24 Bile AcidsCholic acid, Chenodeoxycholic acid oup.com

Analytical Methodologies for Cholestane 3,7,12,23 Tetrol

Sample Preparation Techniques for Complex Biological Matrices

The accurate analysis of Cholestane-3,7,12,23-tetrol from intricate biological sources such as tissues, cells, and biofluids necessitates meticulous sample preparation. This critical step aims to isolate the target analyte from interfering substances, thereby enhancing the sensitivity and reliability of subsequent analyses.

Extraction Procedures from Tissues, Cells, and Biofluids

The initial step in analyzing this compound and related bile alcohols involves their extraction from the biological matrix. For biofluids like urine, a common procedure involves centrifugation to remove particulate matter, followed by solid-phase extraction (SPE). nih.gov One established method utilizes a C18 cartridge, which is first conditioned with methanol (B129727) and water. The sample is then loaded onto the cartridge, which is subsequently washed with aqueous solutions containing increasing concentrations of methanol to remove polar impurities. The fraction containing the bile alcohols is then eluted with a high concentration of methanol. nih.gov

In the context of analyzing sterols from plasma, a saponification step using potassium hydroxide (B78521) in ethanol (B145695) is often employed to hydrolyze sterol esters. This is followed by liquid-liquid extraction with a non-polar solvent like hexane (B92381) to isolate the sterols. ohsu.edu For tissue samples, homogenization is typically required prior to extraction with organic solvents.

Purification and Enrichment Strategies

Following extraction, further purification and enrichment are often necessary to achieve the low detection limits required for biological research. Solid-phase extraction is a key technique in this regard. For instance, Bond Elut SI cartridges have been effectively used to separate bile alcohols from other lipids like cholesterol and 5β-cholestane-3α,7α,12α-triol. researchgate.net By carefully selecting the elution solvents, a high recovery of the target bile alcohols, including related tetrols, can be achieved while eliminating over 99.9% of interfering compounds. researchgate.net

High-performance liquid chromatography (HPLC) can also serve as a powerful purification tool. In the isolation of a related urinary biomarker, a multi-step HPLC purification was employed, using different C18 columns and gradient elution programs with acetonitrile (B52724)/water and methanol/water mobile phases. nih.gov This approach allows for the isolation of specific isomers and related compounds with high purity.

Derivatization Strategies for Enhanced Analytical Performance (e.g., TMS ethers)

To improve the volatility and thermal stability of this compound for gas chromatography, and to enhance ionization efficiency for mass spectrometry, derivatization is a crucial step. The most common derivatization strategy for hydroxyl groups in sterols is the formation of trimethylsilyl (B98337) (TMS) ethers. researchgate.net This is typically achieved by reacting the extracted and purified bile alcohols with a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or bis(trimethylsilyl)trifluoroacetamide (BSTFA) at an elevated temperature. ohsu.educsic.es

For analyses involving liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS), derivatization with reagents that introduce a permanent charge can significantly improve sensitivity. Girard P (GP) hydrazine (B178648) is one such reagent that reacts with keto-groups. ohsu.eduucl.ac.uk For bile alcohols, this requires a prior oxidation step to convert the hydroxyl groups to ketones. ucl.ac.uk This enzyme-assisted derivatization has been developed for the analysis of C27 bile alcohols and acids. mdpi.com

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating this compound from other closely related sterols and isomers within a complex mixture. Both gas and liquid chromatography, coupled with mass spectrometry, are powerful tools for its qualitative and quantitative analysis.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

GC-MS is a well-established technique for the analysis of bile alcohols, including tetrols, primarily due to its high resolving power and sensitive detection. csic.esnih.gov After derivatization to their TMS ethers, these compounds become sufficiently volatile for GC analysis. researchgate.netcsic.es Capillary GC columns, such as those with a ZB1701 stationary phase, are used to achieve separation. ohsu.edu

For quantitative analysis, selected ion monitoring (SIM) is often employed. researchgate.net This involves monitoring specific mass-to-charge (m/z) ratios that are characteristic of the analyte and an internal standard. For example, in the analysis of related bile alcohols, specific ions are monitored to ensure accurate quantification, even in complex mixtures. researchgate.net The use of high-resolution GC-SIM can provide excellent linearity and precision for the quantification of bile alcohol TMS derivatives. researchgate.net

Analytical TechniqueDerivatizationKey FindingsReference
High-Resolution GC-SIMTMS ethersEnabled the development of calibration curves for the quantification of related bile alcohols. researchgate.net
Capillary GC-MSTMS ethersIdentified Cholestane-3,7,12,25-tetrol, tetraacetate in plant extracts. innovareacademics.in
GC-MSSaponification and BSTFA derivatizationMethod for the measurement of elevated plasma 5α-cholestanol, a related sterol. ohsu.edu

Liquid Chromatography (LC) and LC-Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a powerful alternative and complementary technique to GC-MS for the analysis of bile alcohols. It often requires less sample preparation and can be used for the analysis of non-volatile and thermally labile compounds without derivatization. However, derivatization can still be employed to enhance sensitivity. ohsu.edu

Reversed-phase LC using C18 columns is the most common separation mode. nih.govamegroups.cn The mobile phase typically consists of a gradient mixture of water and an organic solvent like acetonitrile or methanol, often with an additive such as formic acid to improve ionization. nih.govamegroups.cn This setup allows for the separation of various bile alcohols and their conjugated forms. amegroups.cnresearchgate.net

Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for detection. Multiple reaction monitoring (MRM) is a common acquisition mode for quantification, where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored. ohsu.edu This technique has been successfully applied to the analysis of related bile acid precursors and bile alcohol glucuronides in plasma and dried blood spots. ohsu.educapes.gov.br

Analytical TechniqueSample MatrixKey FindingsReference
UHPLC-Q-TOF/MSUrineIdentified Cholestane-3,7,12,25-tetrol-3-glucuronide as a potential biomarker. amegroups.cn
LC-MS/MSDried Blood SpotsA two-tier test for the detection of CTX-positive newborns by analyzing bile-alcohol disease markers. capes.gov.br
LC-ESI-MS/MSPlasmaQuantification of a related bile acid precursor, 7α-hydroxy-4-cholesten-3-one, after Girard derivatization. ohsu.edu

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) offers a straightforward and cost-effective method for the separation of bile acids and alcohols. tandfonline.comresearchgate.nettandfonline.comnih.gov While specific HPTLC methods for this compound are not extensively detailed in readily available literature, the principles for separating similar bile acid compounds are well-established and applicable.

The separation of bile acids by HPTLC is influenced by the choice of the stationary phase (the adsorbent on the plate) and the mobile phase (the solvent that moves up the plate). tandfonline.comresearchgate.net Reversed-phase (RP) HPTLC, where the stationary phase is nonpolar, is a common approach. tandfonline.com For instance, RP-18, RP-2, and CNF254 plates have been used with various solvent systems like methanol-water, acetone-water, or acetonitrile-water mixtures to separate different bile acids. tandfonline.com The separation of closely related bile acids, such as deoxycholic acid and chenodeoxycholic acid, has been achieved on RP2 plates with a methanol-water mobile phase. tandfonline.com

For visualization of the separated spots, a variety of reagents can be used. A common and robust method involves using sulfuric acid, which, upon heating, creates quantifiable spots. researchgate.nettandfonline.com Phosphomolybdic acid is another effective visualizing agent. researchgate.nettandfonline.com The conditions for visualization, including the concentration of the acid, heating temperature, and time, are optimized to achieve the best signal intensity for densitometric quantification. researchgate.nettandfonline.com

A typical HPTLC analysis of bile acids might involve the following mobile phase composition:

Mobile Phase ComponentsVolume Composition
n-hexane20
Ethyl acetate20
Methanol5
Acetic acid2
Table representing a mobile phase used for the separation of various bile acids. researchgate.net

Spectroscopic Characterization Methods for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous structural determination of this compound. These techniques provide detailed information about the molecule's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of sterols and bile alcohols. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

Published NMR data for related cholestane (B1235564) derivatives provides a reference for the expected chemical shifts in this compound. mdpi.comnih.govasianpubs.orgfigshare.comresearchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the case of this compound, the most prominent feature in its IR spectrum would be a broad absorption band in the region of 3300-3400 cm⁻¹, which is characteristic of the O-H stretching vibrations of the multiple hydroxyl groups. mdpi.comoup.com The IR spectra of other sterols and bile alcohols consistently show this strong hydroxyl peak. mdpi.comoup.comresearchgate.net The C-H stretching vibrations of the cholestane skeleton would appear around 2930 cm⁻¹. mdpi.com While IR spectroscopy is a powerful tool for identifying functional groups, it is generally used in conjunction with other spectroscopic techniques for complete structural elucidation. researchgate.netresearchgate.net

Mass spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, which aids in confirming its molecular formula. mdpi.comnih.gov

The fragmentation pattern of this compound in the mass spectrometer provides crucial structural information. In techniques like electrospray ionization (ESI)-MS/MS, the molecule is first ionized and then fragmented. The resulting fragment ions are characteristic of the original structure. For bile alcohols, common fragmentation pathways involve the loss of water molecules from the hydroxyl groups and cleavage of the side chain. mdpi.com The analysis of these fragmentation patterns allows for the localization of the hydroxyl groups on the cholestane ring system and the side chain. mdpi.com

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of sterols, often after derivatization to increase their volatility. researchgate.netnih.govnih.gov High-resolution GC-selected ion monitoring (SIM) can be used for precise quantification of specific bile alcohols. researchgate.net

Immunological and Biosensor-Based Detection Methods (e.g., development of ELISA for research applications)

While specific enzyme-linked immunosorbent assay (ELISA) kits for the exclusive detection of this compound are not commercially prominent, the technology exists for the broader class of bile acids and related compounds. biocompare.comalpco.comcellbiolabs.comassaygenie.commybiosource.com These kits are valuable for quantifying total bile acids or specific major bile acids in biological samples like serum, plasma, and feces. alpco.comcellbiolabs.comassaygenie.commybiosource.com

The principle of these assays is typically competitive, where the target bile acid in the sample competes with a labeled bile acid for binding to a specific antibody. cellbiolabs.com The signal generated is inversely proportional to the concentration of the bile acid in the sample. Such assays have been developed for compounds like chenodeoxycholic acid and for total bile acids. biocompare.comalpco.comcellbiolabs.com

The development of a specific ELISA for this compound would require the production of a highly specific monoclonal or polyclonal antibody that recognizes its unique structure. This would be a valuable tool for high-throughput screening and research applications where the specific quantification of this tetrol is required.

Quantitative Analysis, Method Validation, and Internal Standardization

Accurate quantification of this compound in biological matrices is essential for meaningful research. This requires robust analytical methods that are properly validated and employ internal standards to correct for variations in sample preparation and instrument response. researchgate.netaafs.orgcapes.gov.brresearchgate.netresearchgate.netunitedformetabolicdiseases.nl

Quantitative Analysis is typically performed using chromatographic techniques coupled with mass spectrometry, such as LC-MS/MS or GC-MS. researchgate.netnih.govnih.govresearchgate.netnih.gov These methods offer high sensitivity and selectivity, allowing for the detection of low concentrations of the analyte in complex biological samples. mdpi.comnih.gov Multiple reaction monitoring (MRM) mode in MS/MS is often used to enhance specificity and achieve accurate quantification. researchgate.netnih.gov

Method Validation is a critical process to ensure that an analytical method is reliable, reproducible, and fit for its intended purpose. aafs.org Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.netresearchgate.net

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples with known concentrations. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). aafs.orgresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. mdpi.com

Specificity: The ability of the method to exclusively measure the analyte of interest in the presence of other components that may be expected to be present in the sample. capes.gov.br

Recovery: The efficiency of the extraction process, determined by comparing the amount of analyte measured in a spiked sample to the known amount added. researchgate.netresearchgate.net

Internal Standardization is crucial for accurate quantification. An internal standard is a compound that is chemically similar to the analyte but can be distinguished by the analytical instrument (e.g., a stable isotope-labeled analog). It is added to the sample at a known concentration before sample processing. Any loss of the analyte during extraction or variations in instrument response will affect the internal standard to a similar extent, allowing for accurate correction of the final calculated concentration. researchgate.netcapes.gov.brresearchgate.netunitedformetabolicdiseases.nljci.org For the analysis of cholestane tetrols, isotopically labeled standards, such as [26,27-D6]-labeled versions, are ideal internal standards for achieving the highest accuracy. capes.gov.brebi.ac.uk Sitosterol has also been used as an internal standard in GC-based analyses. researchgate.net

Synthetic Approaches and Derivatization of Cholestane 3,7,12,23 Tetrol

Total Synthesis Strategies for Cholestane-3,7,12,23-tetrol and its Isomers

The complete de novo synthesis of a complex steroidal scaffold like this compound from simple, achiral precursors is a formidable challenge and is seldom reported in the literature. Instead, the term "total synthesis" in this context often refers to the construction of specific isomers from advanced steroidal intermediates that are not the final target molecule itself. These approaches employ powerful carbon-carbon bond-forming reactions and stereochemical control elements.

Key strategies applicable to the synthesis of complex cholestane (B1235564) polyols include:

Cross-Metathesis: This reaction has been effectively used to construct the sterol side chain. For instance, the synthesis of the aglycone of a urinary biomarker, 27-nor-5β-cholestane-3α,7α,12α,24,25-pentol, involved a cross-metathesis reaction between a C22-alkene steroid derivative and a chiral 3,4-dihydroxybut-1-ene. This highlights a modern and efficient method for side-chain elaboration.

Remote Functionalization: The Breslow remote functionalization is a powerful technique to introduce functionality at unactivated C-H bonds, a common challenge in steroid synthesis. This photochemical strategy has been a key step in the synthesis of related complex natural products like xestobergsterol A, starting from oxygenated steroid precursors.

Aldol Condensation for Ring Formation: To establish specific stereochemistry in the steroid nucleus, such as a cis-fused CD ring system found in some isomers, a base-catalyzed epimerization-aldol condensation can be employed. This demonstrates the strategic use of classic reactions to achieve significant stereochemical control.

Semi-synthetic Modifications from More Abundant Sterol Precursors

Given the complexity of the cholestane core, semi-synthesis starting from readily available natural sterols is the most practical and common approach for obtaining this compound and its isomers. Cholic acid is a frequently used and abundant precursor.

Notable semi-synthetic routes include:

From Cholic Acid: Cholic acid can be converted into various cholestane tetrols and pentols through side-chain modification. One documented method for producing 5β-cholestane-3α,7α,12α,25-tetrol involves a modified Arndt-Eistert synthesis on cholic acid to extend the side chain, followed by the addition of a methylmagnesium iodide (MeMgI) Grignard reagent to install the C25 hydroxyl group and complete the side chain.

From Stigmasterol (B192456): Other complex sterols can also serve as starting points. The plant sterol stigmasterol has been utilized as a precursor in the synthesis of the marine natural product xestobergsterol A, a compound with a polyhydroxylated cholestane core.

Future Research Directions and Unexplored Avenues in Cholestane 3,7,12,23 Tetrol Studies

Elucidation of Novel Enzymatic Pathways and Unidentified Intermediates

The biosynthesis of bile acids is a multi-step process involving a cascade of enzymatic reactions primarily in the liver. imrpress.com While the major pathways, the classic (or neutral) and alternative (or acidic) pathways, have been extensively studied, the precise sequence and interplay of all enzymes and intermediates are not fully defined. frontiersin.org Cholestane-3,7,12,23-tetrol is recognized as a bile alcohol, but its exact position and the enzymes responsible for its formation and further metabolism require more detailed investigation. researchgate.netnii.ac.jp

Future research should focus on:

Identifying the specific cytochrome P450 (CYP) enzymes responsible for the 23-hydroxylation of its precursor, 5β-cholestane-3α,7α,12α-triol. While enzymes like CYP27A1 (sterol 27-hydroxylase) and CYP3A are known to hydroxylate the sterol side chain, their specific activity towards the C-23 position to form this particular tetrol needs to be confirmed and characterized. ki.seresearchgate.net

Discovering subsequent metabolic steps. It is crucial to determine whether this compound is a terminal product or an intermediate that undergoes further oxidation, conjugation (e.g., with glucuronic acid or taurine), or other modifications. frontiersin.orgmdpi.com

Exploring alternative or minor pathways. The existence of numerous bile acid metabolites suggests that pathways beyond the canonical ones may be physiologically relevant, especially under different metabolic conditions or in disease states. imrpress.com Investigating these could reveal a more significant role for intermediates like this compound.

Identification of Undiscovered Receptors or Binding Partners

Bile acids and their precursors are now recognized as signaling molecules that activate nuclear receptors like the Farnesoid X Receptor (FXR) and membrane receptors like the G protein-coupled receptor TGR5. researchgate.netfrontiersin.org These interactions regulate gene expression related to lipid, glucose, and energy homeostasis. While the primary bile acids are well-characterized ligands, the activity of many intermediates is still being explored. researchgate.netnih.gov

Key areas for future investigation include:

Screening for receptor affinity. Comprehensive screening of this compound against a panel of nuclear and membrane receptors is needed. Studies have shown that the position and stereochemistry of hydroxyl groups on the sterol side chain can significantly alter binding affinity and agonist activity for receptors like TGR5. nih.gov For instance, the (23R)-isomer of 5β-cholestane-3α,7α,12α,23-tetrol has been shown to have minimal TGR5 agonist activity compared to other isomers. nih.gov

Identifying novel binding proteins. Beyond established receptors, this bile alcohol may interact with other intracellular proteins, such as transport proteins or enzymes, influencing their activity or localization. The search for these partners could uncover new regulatory functions.

Functional characterization of interactions. Once a receptor or binding partner is identified, the functional consequences of this interaction must be elucidated. This involves studying downstream gene expression changes, pathway activation, and the ultimate physiological response.

Advanced Metabolomic Profiling in Diverse Biological Systems and Conditions

Metabolomics has emerged as a powerful tool for identifying and quantifying a wide array of metabolites, including bile acids and their precursors, in biological samples. csic.es Recent studies have detected cholestane (B1235564) tetrols in various contexts, such as in analyses of gut microbiota and in studies searching for disease biomarkers. mdpi.comcsic.esnih.gov

Future metabolomic studies should aim to:

Profile this compound in a wider range of biological fluids and tissues. This will help establish its normal physiological range and identify where it accumulates.

Investigate its modulation in response to diet, drugs, and disease. Advanced techniques like liquid chromatography-mass spectrometry (LC-MS) can be used to see how levels of this compound change in conditions like liver disease, metabolic syndrome, or after alterations to the gut microbiome. researchgate.netcsic.es For example, a glucuronidated form, cholestane-3,7,12,25-tetrol-3-glucuronide, was found to be associated with ozone exposure and may indicate an imbalance in bile acid metabolism. nih.gov

Utilize untargeted metabolomics to uncover new correlations. By analyzing the entire metabolome, researchers can identify novel correlations between this compound and other metabolic pathways, potentially revealing unexpected biological roles.

Investigation of Inter-species and Tissue-specific Variations in Metabolism and Function

The enzymes involved in bile acid synthesis exhibit significant differences in expression and activity across various species and tissues. researchgate.net For example, the ratio of cholic acid to chenodeoxycholic acid synthesis varies between humans, mice, and rabbits, partly due to differences in CYP8B1 activity. frontiersin.org Similarly, enzymes like CYP27A1 are expressed not only in the liver but also in macrophages and other extrahepatic tissues, suggesting that bile acid intermediates may be produced and function locally. taylorandfrancis.comnih.gov

Prospective research should include:

Comparative studies across species. Analyzing the production and metabolism of this compound in different animal models can provide insights into its evolutionary conservation and functional importance. researchgate.net

Tissue-specific expression analysis. Quantifying the enzymes potentially involved in the synthesis and modification of this tetrol in various human tissues (e.g., liver, intestine, adrenal gland, brain) will clarify where it is produced and where it might act. taylorandfrancis.comnih.gov

Functional studies in specific cell types. Investigating the effects of this compound in cultured cells from different tissues can help determine if it has tissue-specific roles, such as modulating inflammation in macrophages or regulating cholesterol transport in enterocytes.

Development of Advanced Analytical Tools for Ultra-Trace Detection and In Situ Analysis

The detection and accurate quantification of bile acid intermediates, which are often present at very low concentrations, remain a significant analytical challenge. researchgate.net Current methods primarily rely on gas chromatography-mass spectrometry (GC-MS) and LC-MS. researchgate.netcsic.es

Future advancements should target:

Increased sensitivity and specificity. There is a need for methods that can reliably detect and quantify this compound at ultra-trace levels (picomolar to femtomolar) in complex biological matrices.

In situ imaging techniques. Developing tools for in situ analysis, such as mass spectrometry imaging, could visualize the spatial distribution of this compound within tissues and even single cells. This would provide unprecedented insight into its localized synthesis and sites of action.

High-throughput assays. The creation of rapid, high-throughput assays would facilitate large-scale screening studies, for example, in clinical biomarker discovery or in the testing of synthetic analogs.

Rational Design and Exploration of Synthetic Analogs with Modified Biological Activities

Chemical synthesis allows for the creation of structural analogs of natural compounds, which are invaluable tools for research. nih.govresearchgate.net Synthesizing analogs of this compound can help probe its structure-activity relationships and develop potent, selective modulators of its biological targets.

Key research avenues are:

Stereospecific synthesis. Developing methods for the stereospecific synthesis of different isomers (e.g., 23R and 23S) is critical, as stereochemistry can dramatically impact biological activity. nih.govnih.gov

Modification of hydroxyl groups. Systematically modifying or replacing the hydroxyl groups on the sterol nucleus and side chain can help determine which functional groups are essential for receptor binding or enzymatic conversion.

Development of stabilized analogs. Creating analogs that are more resistant to metabolic degradation could lead to tools with longer half-lives for in vivo studies, helping to better elucidate the compound's physiological effects. The synthesis of related compounds like 26-aminocholesterol (B1217271) has been used to probe the regulation of cholesterol synthesis and LDL-receptor activity. portlandpress.com

Integration with Systems Biology Approaches to Understand Network-Level Regulation

The function of a single metabolite can only be fully understood within the context of the complex biological network in which it operates. Systems biology approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, are essential for building a holistic picture of the regulatory roles of bile acid intermediates. nih.govresearchgate.net

Future research should focus on:

Building predictive models. Integrating quantitative data on this compound with other 'omics' data can be used to construct computational models of bile acid metabolism and its regulatory networks.

Identifying network perturbations. These models can then be used to predict how the network will respond to perturbations, such as genetic mutations (e.g., in CYP27A1), drug administration, or changes in diet. nih.gov

Uncovering feedback and feed-forward loops. A systems-level analysis can reveal complex regulatory motifs, such as feedback inhibition or feed-forward activation, where intermediates like this compound might play a crucial, yet currently unappreciated, role in maintaining metabolic homeostasis. nih.govresearchgate.net

Application in Novel Non-Human Biological Research Models for Understanding Sterol Homeostasis and Signaling

The study of this compound and its isomers in novel non-human biological research models is critical for advancing the understanding of sterol homeostasis and signaling. These models, ranging from genetically engineered mammals to lower vertebrates and cell-based systems, allow for detailed investigation into the biochemical pathways of bile acid synthesis and the physiological consequences of their disruption.

A primary application of these models is in the study of Cerebrotendinous Xanthomatosis (CTX), a rare autosomal recessive lipid storage disorder caused by mutations in the CYP27A1 gene. nih.gov This gene encodes sterol 27-hydroxylase, an essential mitochondrial enzyme in the bile acid synthesis pathway. nih.govresearchgate.net Its deficiency leads to a blockage in the pathway, resulting in the accumulation of cholesterol, cholestanol (B8816890), and various bile alcohol intermediates, including cholestane tetrols. researchgate.netnih.gov Animal models of CTX, such as Cyp27a1 knockout mice, have been developed to replicate the biochemical abnormalities of the disease. researchgate.net These models are invaluable for investigating how the accumulation of specific bile alcohols, like this compound, contributes to the systemic and neurological symptoms characteristic of CTX. researchgate.netnih.gov

Zebrafish (Danio rerio) have also emerged as a powerful non-mammalian vertebrate model for exploring sterol metabolism. biorxiv.orgnih.gov The zebrafish genome contains orthologs for many mammalian genes involved in bile salt synthesis and transport. nih.gov Research has identified that zebrafish bile contains a different profile of bile salts compared to mammals, with a notable presence of C27 bile alcohols, including sulfated precursors like 5α-cholestane-3α,7α,12α,26-tetrol sulfate (B86663). biorxiv.orgnih.gov Studying these compounds in zebrafish provides evolutionary insight into bile salt diversity and helps delineate the conserved and divergent functions of signaling molecules like the farnesoid X receptor (FXR) in different species. biorxiv.org

In addition to whole-organism models, in vitro systems provide a controlled environment to dissect specific molecular mechanisms. For instance, cell lines such as COS cells or Chinese hamster ovary (CHO) cells can be transfected with normal or mutated versions of the human CYP27A1 gene. physiology.orgnih.gov By providing these cells with labeled precursors, such as 5β-cholestane-3α,7α,12α-triol, researchers can directly measure the activity of the sterol 27-hydroxylase enzyme by quantifying its products, including the corresponding tetrol and acid forms. nih.gov This approach is fundamental for confirming the pathogenicity of newly discovered mutations and for studying the enzyme's substrate specificity and reaction mechanism. nih.govnih.gov

The following table summarizes key research findings from the application of non-human models in the study of this compound and related sterols.

Research ModelKey Gene/Protein InvestigatedResearch FocusMajor FindingCitation
Mouse/Rat Models of CTXCyp27a1Pathophysiology of Cerebrotendinous Xanthomatosis (CTX).Deficiency in sterol 27-hydroxylase leads to the accumulation of cholestanol and bile alcohols (tetrols and pentols) in tissues, contributing to the disease's pathology. researchgate.netnih.gov
Zebrafish (Danio rerio)Farnesoid X Receptor (Fxr)Bile salt diversity and conserved signaling pathways.Zebrafish utilize C27 bile alcohols, including cholestane tetrol sulfates, as major bile components, establishing them as a model for studying Fxr signaling with different endogenous ligands than mammals. biorxiv.orgnih.gov
Transfected COS CellsCYP27A1Functional analysis of the sterol 27-hydroxylase enzyme.Used to confirm that mutations in CYP27A1 abolish the enzyme's ability to convert 5β-cholestane-3α,7α,12α-triol into its tetrol and acid products, confirming the molecular basis of CTX. nih.gov
Primary Mouse HepatocytesPregnane (B1235032) X Receptor (PXR)Identification of endogenous ligands for nuclear receptors.The precursor 5β-cholestane-3α,7α,12α-triol was identified as a potent activator of mouse PXR, but not human or zebrafish PXR, highlighting species-specific regulation of sterol clearance pathways. pnas.orgoup.com

These diverse non-human models are indispensable tools. They not only allow for the elucidation of the fundamental roles of bile acid intermediates like this compound in sterol homeostasis but also provide the platforms necessary for exploring the pathogenesis of related metabolic diseases and for identifying novel therapeutic targets.

Q & A

Basic Research Questions

Q. What are the key structural characteristics of cholestane-3,7,12,23-tetrol, and how do they influence its chemical reactivity?

  • Answer : The molecule’s four hydroxyl groups at positions 3, 7, 12, and 23 contribute to its polarity and hydrogen-bonding capacity. The stereochemistry (e.g., α/β configurations) of these hydroxyl groups determines interactions with enzymes or receptors. Structural characterization requires techniques like nuclear magnetic resonance (NMR) to resolve stereoisomers and confirm regiochemistry . For instance, NOESY NMR can distinguish axial vs. equatorial hydroxyl orientations, while X-ray crystallography may resolve side-chain conformations .

Q. How can researchers synthesize this compound with high stereochemical purity?

  • Answer : Stereoselective synthesis often employs chiral catalysts or enzymatic hydroxylation. For example, cytochrome P450 enzymes can introduce hydroxyl groups at specific positions in cholestane derivatives. Post-synthetic purification via high-performance liquid chromatography (HPLC) with chiral columns ensures enantiomeric purity. Detailed protocols should include characterization by mass spectrometry (MS) and infrared (IR) spectroscopy to validate intermediates and final products .

Q. What analytical methods are recommended for detecting this compound in complex biological matrices?

  • Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal due to its sensitivity and specificity. For lipid-rich samples, solid-phase extraction (SPE) using C18 columns improves recovery rates. Calibration curves with deuterated internal standards (e.g., cholestane-d6) minimize matrix effects .

Advanced Research Questions

Q. How can fluorescence spectroscopy elucidate this compound’s interactions with biological membranes?

  • Answer : Two-photon fluorescence spectroscopy (excitation at ~298 nm) monitors cholestane’s intrinsic fluorescence near 235 nm, revealing its localization and dynamics in lipid bilayers. Quenching experiments with oxygen or methanol can probe membrane accessibility. Time-resolved fluorescence decay analysis (lifetimes ~1.4 ns) distinguishes rigid vs. fluid membrane domains .

Q. What experimental strategies resolve contradictions in reported biological activities of cholestane derivatives?

  • Answer : Discrepancies in bioactivity (e.g., anti-cancer effects) may arise from differences in stereochemistry or cell line specificity. Systematic studies should:

  • Compare IC50 values across derivatives with defined stereochemistry.
  • Use isogenic cell lines to control for genetic variability.
  • Validate results with orthogonal assays (e.g., apoptosis markers vs. proliferation assays) .

Q. How can this compound serve as a biomarker in geochemical studies?

  • Answer : As a stable degradation product of cholesterol, cholestane derivatives persist in ancient sediments. Gas chromatography-mass spectrometry (GC-MS) with selected ion monitoring (SIM) detects trace amounts in rock extracts. Diagenetic pathways (e.g., dehydration, isomerization) must be accounted for to avoid false positives .

Q. What computational methods predict the metabolic fate of this compound in mammalian systems?

  • Answer : Molecular docking simulations model interactions with cytochrome P450 enzymes (e.g., CYP7A1) to predict hydroxylation sites. Pharmacokinetic parameters (e.g., logP, bioavailability) are estimated using QSAR models. In silico predictions should be validated with in vitro microsomal assays .

Methodological Guidelines

  • Experimental Reproducibility : Follow standardized protocols for sample preparation (e.g., anhydrous conditions for hydroxylation reactions) and report detailed spectral data (NMR chemical shifts, MS fragmentation patterns) .
  • Data Interpretation : Use principal component analysis (PCA) to distinguish biological activity trends across derivatives. Address stereochemical ambiguities via comparative studies with synthetic standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.